GSHtracer

Content Navigation

Product Name

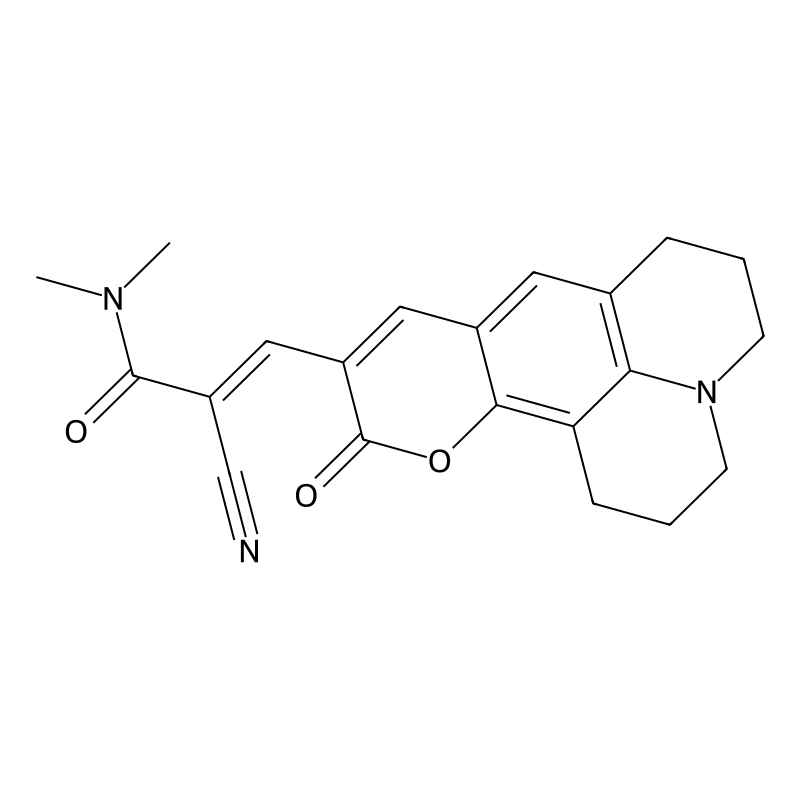

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

GSHtracer (CAS 1479071-34-5), also known as FreSHtracer, is a cyanoacrylamide-based coumarin derivative engineered for the real-time, quantitative monitoring of intracellular glutathione (GSH) dynamics. Unlike traditional thiol-reactive dyes, GSHtracer operates via a reversible binding mechanism with a dissociation constant (Kd) of approximately 3.6 mM, enabling continuous measurement of redox fluctuations without permanently depleting the cellular antioxidant pool. Upon binding to GSH, the probe exhibits a distinct ratiometric fluorescence shift, with excitation/emission maxima transitioning from 520/580 nm to 430/510 nm. This dual-emission capability allows researchers to calculate the F510/F580 ratio, which correlates linearly with absolute GSH concentration, thereby neutralizing common imaging artifacts related to probe concentration, cell thickness, or photobleaching. Its non-cytotoxic profile and rapid membrane permeability make it a critical reagent for live-cell imaging, flow cytometry, and the isolation of specific cell subpopulations based on their intrinsic redox capacity [1].

Substituting GSHtracer with conventional GSH probes, such as monochlorobimane (mBCl), monobromobimane (mBBr), or ThiolTracker, fundamentally compromises dynamic redox studies and live-cell sorting workflows. Bimane derivatives rely on an irreversible, glutathione-S-transferase (GST)-catalyzed conjugation to GSH. This irreversible consumption artificially depletes the intracellular GSH pool, inducing the exact oxidative stress the assay is attempting to measure and precluding any longitudinal observation of GSH regeneration. Furthermore, traditional probes are typically single-channel, intensity-based indicators. Their signal intensity is highly susceptible to variations in intracellular probe loading, focal plane shifts, and photobleaching, which prevents accurate absolute quantification. Procurement of GSHtracer is necessary when workflows require reversible binding and ratiometric readouts to ensure that the cellular redox state remains unperturbed while providing mathematically robust, internally controlled quantification essential for advanced flow cytometry and high-throughput screening [1].

Reversible Binding for Non-Destructive Real-Time Monitoring

Traditional probes like monochlorobimane (mBCl) react irreversibly with GSH, permanently depleting the target metabolite and altering the cellular redox balance. In contrast, GSHtracer features a reversible binding mechanism (Kd ≈ 3.6 mM) that allows it to continuously associate and dissociate with GSH. This reversibility enables the real-time tracking of GSH depletion and subsequent regeneration (e.g., following diamide or N-ethylmaleimide treatment) over extended periods without inducing artificial oxidative stress or cytotoxicity [1].

| Evidence Dimension | Binding Reversibility and Target Depletion |

| Target Compound Data | Reversible binding (Kd ≈ 3.6 mM); does not consume the cellular GSH pool. |

| Comparator Or Baseline | Monochlorobimane / mBBr (Irreversible GST-catalyzed conjugation; permanently depletes cellular GSH). |

| Quantified Difference | GSHtracer enables continuous >1-hour longitudinal monitoring of GSH fluctuations, whereas bimane probes terminate at a single irreversible endpoint while destroying the target metabolite. |

| Conditions | Live-cell confocal microscopy of stem cells undergoing induced oxidative stress. |

Procurement of a reversible probe is mandatory for researchers studying dynamic redox buffering, as irreversible probes destroy the very metabolic state they are designed to measure.

Ratiometric Quantification Eliminating Signal Artifacts

Intensity-based probes like ThiolTracker Violet suffer from signal variability due to uneven dye loading, cell thickness differences, and photobleaching. GSHtracer overcomes this through a ratiometric design. Upon GSH binding, the probe's excitation/emission shifts from 520/580 nm to 430/510 nm. By calculating the F510/F580 ratio, the readout becomes linearly proportional to the absolute GSH concentration, independent of the total probe concentration inside the cell. This mathematical normalization ensures high reproducibility across different cell lines and high-throughput imaging platforms [1].

| Evidence Dimension | Signal Normalization and Quantification Accuracy |

| Target Compound Data | Dual-emission ratiometric readout (F510/F580 ratio linearly correlates with GSH). |

| Comparator Or Baseline | ThiolTracker / mBCl (Single-emission intensity readout). |

| Quantified Difference | Ratiometric measurement mathematically neutralizes signal variance caused by uneven intracellular dye loading and photobleaching, which heavily skew absolute intensity measurements. |

| Conditions | High-throughput live-cell imaging and flow cytometry analysis of heterogeneous cell populations. |

Ratiometric probes are essential for automated, high-throughput assays where well-to-well and cell-to-cell dye loading variations would otherwise invalidate quantitative results.

Kinetic Selectivity for Glutathione over Protein Thiols

A major challenge in intracellular thiol imaging is distinguishing the highly abundant non-protein thiol, GSH, from the equally abundant cysteine residues on cellular proteins (PSH). While GSHtracer can react with both, its molecular design confers a significant kinetic advantage for GSH. The probe reacts 12-fold faster with GSH in forward kinetics and 8-fold faster in reverse kinetics compared to protein thiols. This kinetic selectivity ensures that the dynamic ratiometric signal is overwhelmingly driven by the free GSH pool rather than static protein thiols, providing a cleaner signal-to-noise ratio for redox buffering capacity assays [1].

| Evidence Dimension | Kinetic Reaction Rate (Forward and Reverse) |

| Target Compound Data | 12-fold faster forward and 8-fold faster reverse kinetics for GSH vs PSH. |

| Comparator Or Baseline | Generic thiol-reactive dyes (Non-selective, equal or comparable reactivity to GSH and PSH). |

| Quantified Difference | 12x faster forward binding and 8x faster dissociation for GSH compared to background protein thiols. |

| Conditions | Aqueous solution kinetics and live-cell intracellular environment mapping. |

High kinetic selectivity prevents background interference from structural proteins, ensuring the assay strictly measures the soluble antioxidant capacity.

Real-Time Glutathione Regeneration Capacity (GRC) Assays

Because GSHtracer binds reversibly without depleting the cellular GSH pool, it is the required reagent for quantifying the rate at which cells regenerate GSH after an oxidative challenge (e.g., diamide exposure). This is critical for evaluating the redox buffering capacity of stem cells or assessing the efficacy of novel antioxidant therapeutics in live-cell models [1].

High-Throughput Screening of Ferroptosis Modulators

The ratiometric stability of GSHtracer makes it highly suitable for automated imaging platforms (e.g., Operetta CLS). It allows for the precise, artifact-free quantification of GSH depletion in cancer cell lines during the screening of novel ferroptosis-inducing compounds or system xc- (xCT) inhibitors, where well-to-well dye loading consistency is otherwise a limiting factor [1].

Fluorescence-Activated Cell Sorting (FACS) for Viable Cell Isolation

GSHtracer’s non-cytotoxic profile and rapid membrane permeability enable the live sorting of cells based on their intrinsic GSH levels. Researchers can isolate GSH-high subpopulations, which have been shown to possess increased stemness and therapeutic efficacy, without compromising cell viability for downstream culturing or in vivo engraftment [1].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types